Bienvenue dans la boutique en ligne BenchChem!

4-(phenylamino)phthalazin-1(2H)-one

VEGFR-2 inhibition Kinase inhibitor Cancer therapeutics

4-(Phenylamino)phthalazin-1(2H)-one is a diazaheterocyclic compound belonging to the phthalazinone family, a class recognized for its diverse biological activities including kinase inhibition, antimicrobial, and anticancer properties. The compound features a bicyclic phthalazine core substituted with a phenylamino group at the 4-position, serving as a fundamental scaffold in medicinal chemistry for designing potent VEGFR-2 inhibitors and other bioactive molecules.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
Cat. No. B6749072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(phenylamino)phthalazin-1(2H)-one
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NNC(=O)C3=CC=CC=C32
InChIInChI=1S/C14H11N3O/c18-14-12-9-5-4-8-11(12)13(16-17-14)15-10-6-2-1-3-7-10/h1-9H,(H,15,16)(H,17,18)
InChIKeyXRNZDKXOJFCXBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Phenylamino)phthalazin-1(2H)-one: Core Phthalazinone Scaffold for VEGFR Kinase Inhibitor Development and Heterocyclic Chemistry


4-(Phenylamino)phthalazin-1(2H)-one is a diazaheterocyclic compound belonging to the phthalazinone family, a class recognized for its diverse biological activities including kinase inhibition, antimicrobial, and anticancer properties [1]. The compound features a bicyclic phthalazine core substituted with a phenylamino group at the 4-position, serving as a fundamental scaffold in medicinal chemistry for designing potent VEGFR-2 inhibitors and other bioactive molecules [1].

Why Broad-Spectrum Phthalazinones Cannot Substitute for the Specific 4-Anilino Pharmacophore in Targeted VEGFR-2 Inhibition


Generic substitution is not feasible because the 4-anilino substituent is a key determinant of kinase selectivity and potency. While phthalazinones as a class show broad activity, the specific anilinophthalazine chemotype has been optimized for VEGFR tyrosine kinase inhibition, with structure-activity relationship (SAR) studies demonstrating that even minor modifications to the aniline ring dramatically alter inhibitor potency [1]. For instance, the parent anilinophthalazine scaffold exhibits moderate VEGFR-2 inhibitory activity (IC50 = 0.636–5.76 μM), whereas optimized derivatives can achieve sub-micromolar potency, highlighting the critical role of the core 4-anilino motif in binding affinity [2].

Quantitative Differentiation Evidence for 4-(Phenylamino)phthalazin-1(2H)-one Against Closest Structural Analogs


VEGFR-2 Inhibitory Activity of the Unsubstituted Anilinophthalazine Parent Compared to Optimized Ureido-Derivatives

The parent anilinophthalazine scaffold (represented by compounds in the series 4a–j) exhibits moderate VEGFR-2 inhibitory activity with IC50 values ranging from 0.636 to 5.76 μM [1]. In contrast, ureido-anilinophthalazine derivatives 7a–i demonstrate superior binding affinity with IC50 values between 0.083 and 0.473 μM [1]. This represents an approximately 7.7-fold improvement in potency for the optimized scaffold. Notably, the most potent ureido derivatives (7g–i) achieve IC50 values (0.086, 0.083, 0.086 μM) that surpass the reference drug sorafenib (IC50 = 0.09 μM) [1][2].

VEGFR-2 inhibition Kinase inhibitor Cancer therapeutics

Selectivity Profile of Anilinophthalazine Core Against Related Receptor Tyrosine Kinases

The anilinophthalazine chemotype, specifically 1-anilino-(4-pyridylmethyl)-phthalazines, was optimized for selectivity. The parent scaffold was modified to yield higher selectivity for VEGF receptor tyrosine kinases Flt-1 (VEGFR-1) and KDR (VEGFR-2) compared to related receptors PDGF-R and c-Kit [1]. In in vitro tyrosine kinase assays, the anilinophthalazine PTK787 (vatalanib) shows an IC50 of 0.32 ± 0.02 μM against VEGFR2, compared to 47.9 ± 2.90 μM against FGFR1, representing a roughly 150-fold selectivity window [2].

Kinase selectivity Anti-angiogenesis Off-target assessment

Anticancer Activity of N-Substituted-4-Phenylphthalazin-1-Amine Derivatives Against Vatalanib

A series of N-substituted-4-phenylphthalazin-1-amine derivatives, designed around the core phthalazinone scaffold, were evaluated for anticancer activity against HepG2, HCT-116, and MCF-7 cell lines. Several compounds demonstrated higher VEGFR-2 inhibitory activities than the anilinophthalazine drug vatalanib and were nearly equipotent to sorafenib [1]. The most potent compound in the series, 7f, inhibited VEGFR-2 with an IC50 of 0.08 μM, which is more potent than sorafenib (IC50 = 0.10 μM) and considerably more potent than vatalanib (IC50 = 0.13 μM reported elsewhere) [2].

Cancer cell lines VEGFR-2 inhibitors Cytotoxicity

Research and Industrial Applications for 4-(Phenylamino)phthalazin-1(2H)-one as a Core Scaffold


Scaffold for VEGFR-2 Tyrosine Kinase Inhibitor Development

The compound serves as a foundational anilinophthalazine scaffold for synthesizing novel VEGFR-2 inhibitors. Medicinal chemists can use it to explore structure-activity relationships (SAR) by introducing substituents on the aniline ring or phthalazine core, aiming to improve potency and selectivity. Quantitative SAR data show that the parent scaffold yields moderate activity (IC50 = 0.636–5.76 μM) [1], which can be enhanced to sub-100 nM potency through strategic modifications (IC50 = 0.083–0.473 μM) [1][2].

Building Block for Kinase Selectivity Profiling

The core structure is ideal for comparative kinase selectivity studies. The anilinophthalazine pharmacophore can be elaborated to generate tool compounds for probing VEGFR kinase selectivity against other RTKs (e.g., PDGFR, FGFR, c-Kit). The selectivity advantage of anilinophthalazines over indolinones, as demonstrated by PTK787 (150-fold VEGFR2 vs. FGFR1 selectivity) [3], underscores the value of this scaffold for developing selective probes.

Precursor for Anticancer Lead Compounds

The compound is used as a starting material for synthesizing anticancer lead compounds, particularly those targeting solid tumors. Derivatives demonstrate activity against HepG2, HCT-116, and MCF-7 cancer cell lines [2]. The core scaffold's amenability to diversification enables rapid synthesis of compound libraries for phenotypic screening and lead optimization efforts aimed at improving activity beyond that of vatalanib and sorafenib.

Quote Request

Request a Quote for 4-(phenylamino)phthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.